

An In-depth Technical Guide to m-PEG12-NHS Ester

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Compound of Interest		
Compound Name:	m-PEG12-NHS ester	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with 12 ethylene glycol units (**m-PEG12-NHS ester**). It covers its chemical properties, mechanism of action, core applications, and detailed experimental protocols to serve as a valuable resource for professionals utilizing PEGylation technologies.

Core Concepts: Structure and Functionality

m-PEG12-NHS ester is a monofunctional, amine-reactive PEGylation reagent used to covalently attach a discrete-length polyethylene glycol (PEG) spacer to biomolecules.[1] This process, known as PEGylation, is a cornerstone strategy in drug development and biotechnology to enhance the therapeutic and diagnostic properties of molecules.[1][2]

The molecule consists of three critical components:

- A methoxy-terminated polyethylene glycol (m-PEG) chain: A hydrophilic polymer chain with 12 repeating ethylene glycol units imparts increased water solubility and biocompatibility.[3]
 The methoxy cap ensures the reagent is monofunctional, preventing unintended crosslinking.[1][3]
- An N-hydroxysuccinimidyl (NHS) ester: This functional group provides high selectivity and reactivity towards primary amines (–NH₂), which are commonly found at the N-terminus of proteins and on the side chains of lysine residues.[3][4]



 A stable amide bond: The reaction between the NHS ester and a primary amine forms a highly stable amide linkage, ensuring a permanent modification under physiological conditions.[2][3]

The primary function of **m-PEG12-NHS ester** is to improve the pharmacokinetic and pharmacodynamic profiles of biomolecules by:

- Increasing Solubility and Stability: The hydrophilic PEG chain enhances the solubility of hydrophobic molecules and can protect them from enzymatic degradation.[3][5]
- Reducing Immunogenicity: The PEG chain can act as a shield for antigenic sites on a protein's surface, thereby reducing its recognition by the immune system.[3]
- Improving Pharmacokinetics: The increased hydrodynamic size of the PEGylated molecule can lead to a longer circulatory half-life.[2][6]

Physicochemical Properties

Quantitative data for **m-PEG12-NHS ester** is summarized below. Note that slight variations in molecular weight may occur between batches due to hydration.[7]

Property	Value	Source(s)
Chemical Formula	C30H55NO16	[7]
Molecular Weight	685.75 g/mol	
CAS Number	2207596-93-6	[7]
Appearance	Colorless to off-white solid	
Purity	>98%	[8]
Solubility	Soluble in DMSO (≥ 100 mg/mL), DMF, Methylene Chloride, Acetonitrile	[8][9]
Spacer Arm Length	44.7 Å (38 atoms)	[8]



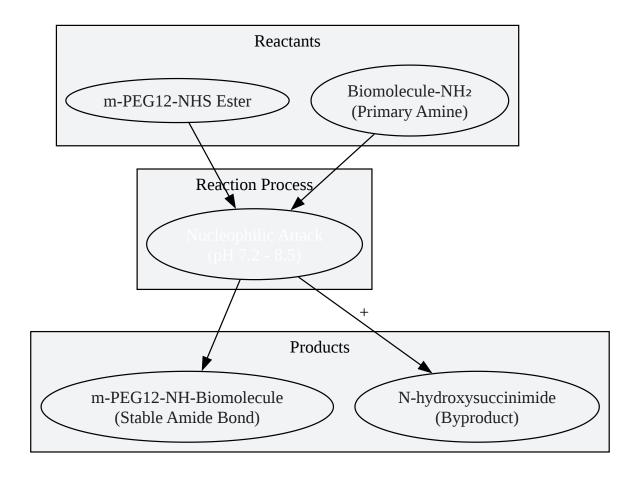
Mechanism of Action: Amine-Reactive PEGylation

The utility of **m-PEG12-NHS ester** is centered on the specific and efficient reaction of the NHS ester with primary amines. This reaction is a nucleophilic acyl substitution.[1][2]

Key Reaction Parameters:

- pH Dependency: The reaction is most efficient at a pH range of 7.2 to 8.5.[3] Below this range, amines are protonated and less nucleophilic. Above this range, the rate of hydrolysis of the NHS ester itself increases significantly, rendering it inactive.[3][8]
- Leaving Group: The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group, which facilitates the reaction.[2]
- Competing Hydrolysis: In aqueous solutions, the NHS ester is susceptible to hydrolysis.
 Therefore, solutions of the reagent should be prepared immediately before use and reactions should be performed promptly.[10][11]





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Core Applications in Research and Drug Development

The balanced properties of the 12-unit PEG chain make **m-PEG12-NHS ester** a versatile tool for numerous applications.[1]

- Bioconjugation of Proteins and Peptides: It is widely used for the PEGylation of therapeutic proteins, antibodies, and peptides to enhance their solubility, stability, and in-vivo circulation time while often preserving biological activity.[1][6]
- Drug Delivery and Nanomedicine: The reagent is used to functionalize the surface of nanoparticles, liposomes, and other drug carriers.[5][8] This surface modification can reduce non-specific uptake and prolong circulation, a key strategy in targeted drug delivery.[5]



- PROTAC Linkers: m-PEG12-NHS ester serves as a flexible, hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.[12]
- Surface Modification: It is used to modify surfaces for diagnostic assays and medical devices to create non-fouling, biocompatible coatings.[1]

Experimental Protocols

Successful PEGylation requires careful control over reaction conditions to maximize conjugation efficiency while preserving the function of the biomolecule.

General Considerations and Reagent Handling

- Buffer Selection: Always use amine-free buffers such as Phosphate Buffered Saline (PBS) at a pH between 7.2 and 8.0.[2][11] Buffers containing primary amines like Tris or glycine will compete with the target molecule for reaction with the NHS ester and must be avoided.[10]
 [11]
- Reagent Preparation: m-PEG12-NHS ester is moisture-sensitive.[10][13] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[10][11]
 Dissolve the reagent in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use to create a stock solution.[1][6] Do not store stock solutions, as the NHS ester readily hydrolyzes.[10][11]
- Reaction Scale: For small reaction volumes (10 μ L to 100 μ L), dialysis and PEGylation can be performed in a single mini dialysis unit.[10]

Protocol: PEGylation of a Model Protein (e.g., IgG Antibody)

This protocol provides a general procedure for conjugating **m-PEG12-NHS ester** to an antibody.

Materials:

Antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4)[6]



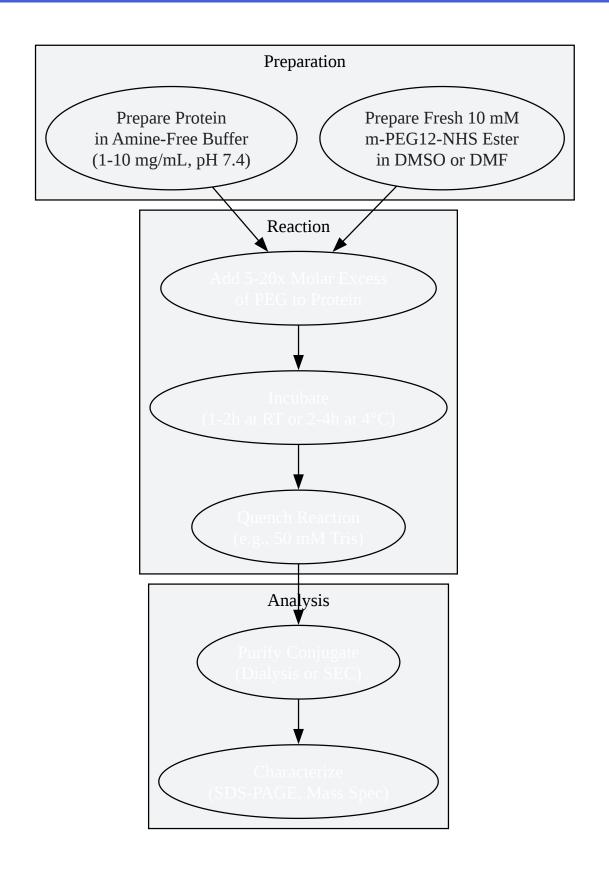
m-PEG12-NHS ester

- Anhydrous DMSO or DMF[1]
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[6]
- Purification equipment (e.g., dialysis cassettes or size-exclusion chromatography columns)

Procedure:

- Protein Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS,
 pH 7.4. If the starting buffer contains amines, perform a buffer exchange into PBS.[2][6]
- PEG Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of m-PEG12-NHS ester by dissolving it in anhydrous DMSO or DMF.[1][9]
- Conjugation Reaction: Add a 5- to 20-fold molar excess of the m-PEG12-NHS ester stock solution to the antibody solution while stirring gently.[6] The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.[6][9]
- Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[1][9]
 Lower temperatures can help minimize protein degradation and NHS ester hydrolysis.[2]
- Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 30 minutes at room temperature to consume any unreacted NHS ester.[1][6]
- Purification: Remove unreacted PEG reagent and the NHS byproduct via dialysis against a suitable buffer or by using a size-exclusion chromatography (SEC) column.[1]
- Characterization: Analyze the purified PEGylated antibody using SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.[6]





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Conclusion

m-PEG12-NHS ester is a highly versatile and valuable tool for bioconjugation. Its well-defined structure, amine-reactivity, and hydrophilic PEG chain allow for the controlled modification of proteins, nanoparticles, and surfaces.[1][14] By improving solubility, enhancing stability, and reducing immunogenicity, this reagent provides researchers and drug developers with a reliable method to optimize the properties of therapeutic and diagnostic molecules.[3][6] A thorough understanding of its reaction mechanism and careful control of experimental parameters are critical to leveraging its full potential.

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